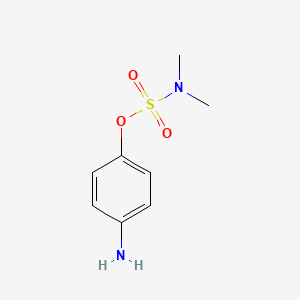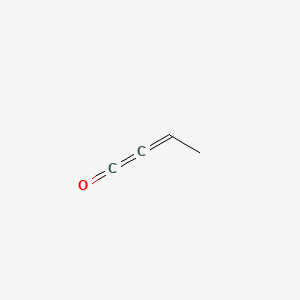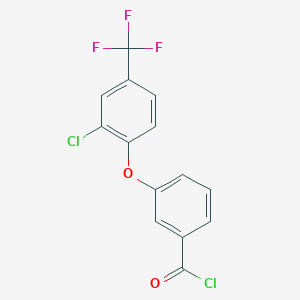
Agn-PC-0nhnx8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nhnx8 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhnx8 involves several steps, starting with the selection of appropriate precursors. The compound can be synthesized using a combination of chemical reduction and precipitation methods. For instance, silver nitrate can be used as a precursor, and the reduction can be achieved using hydrogen peroxide as a reducing agent . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, sol-gel processes, and microwave-assisted synthesis. These methods ensure high efficiency and consistency in the production of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nhnx8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of silver oxide, while reduction can yield metallic silver. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Agn-PC-0nhnx8 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound has shown potential in biological applications, such as antimicrobial agents and biosensors.
Medicine: this compound is being explored for its therapeutic properties, including its use in drug delivery systems and as an anticancer agent.
Industry: In industrial applications, the compound is used in the production of nanomaterials, coatings, and electronic components
Mecanismo De Acción
The mechanism of action of Agn-PC-0nhnx8 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, in antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell death. In cancer therapy, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Agn-PC-0nhnx8 can be compared with other similar compounds to highlight its uniqueness:
Silver Nanoparticles (AgNPs): Both this compound and AgNPs have antimicrobial properties, but this compound exhibits higher stability and reactivity.
Gold Nanoparticles (AuNPs): While AuNPs are widely used in biomedical applications, this compound offers a cost-effective alternative with comparable efficacy.
Copper Nanoparticles (CuNPs): CuNPs are known for their catalytic properties, but this compound provides better performance in certain chemical reactions .
Propiedades
Número CAS |
79510-92-2 |
|---|---|
Fórmula molecular |
C14H7Cl2F3O2 |
Peso molecular |
335.1 g/mol |
Nombre IUPAC |
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-7-9(14(17,18)19)4-5-12(11)21-10-3-1-2-8(6-10)13(16)20/h1-7H |
Clave InChI |
XELWJUBZIUJVHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


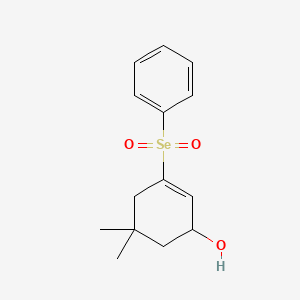
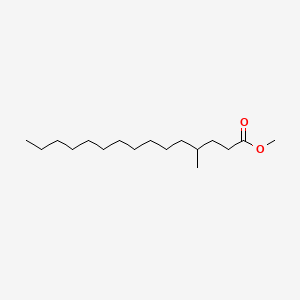
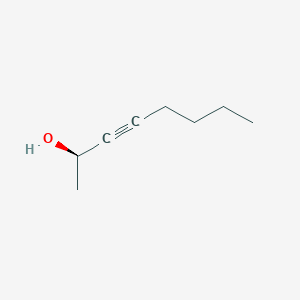

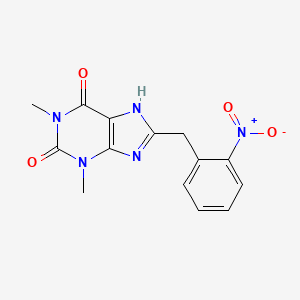
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
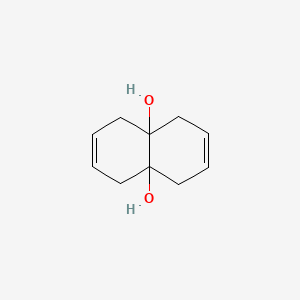
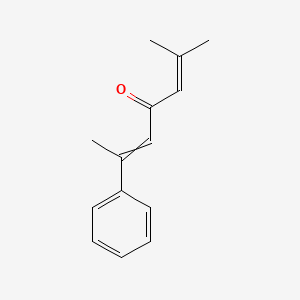
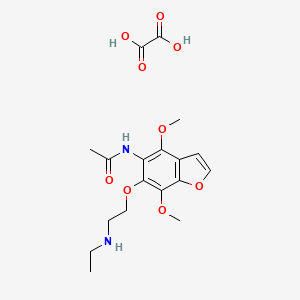
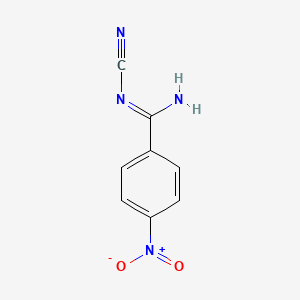
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
